Barium niobium oxide (BaNb2O6)

Catalog No.
S1511235
CAS No.
12009-14-2
M.F
Ba(NbO3)2
BaNb2O6
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium niobium oxide (BaNb2O6)

CAS Number

12009-14-2

Product Name

Barium niobium oxide (BaNb2O6)

IUPAC Name

barium(2+);niobium(5+);oxygen(2-)

Molecular Formula

Ba(NbO3)2
BaNb2O6

Molecular Weight

572.5 g/mol

InChI

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2

InChI Key

FKKSQMDUUDBSGH-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2]

Ferroelectric and Piezoelectric Properties

BaNb2O6 exhibits remarkable ferroelectric and piezoelectric properties. Ferroelectric materials display a spontaneous electric polarization that can be reversed by applying an external electric field. Piezoelectric materials, on the other hand, convert mechanical stress into electrical energy and vice versa. These properties make BaNb2O6 a potential candidate for:

  • Sensors: Due to its piezoelectric nature, BaNb2O6 can be used in various sensor applications, including pressure sensors, accelerometers, and vibration sensors.
  • MEMS (Microelectromechanical Systems): The combination of its ferroelectric and piezoelectric properties makes BaNb2O6 valuable for miniaturized devices like micro-actuators and micro-resonators used in MEMS technology.

Electro-optic and Photocatalytic Properties

BaNb2O6 also possesses electro-optic and photocatalytic properties, further expanding its research potential. Electro-optic materials alter their optical properties under the influence of an electric field. Photocatalysis involves using light to initiate chemical reactions. These properties make BaNb2O6 interesting for:

  • Optical modulators: BaNb2O6's electro-optic properties enable its use in devices that modulate light signals crucial for optical communication systems.
  • Photocatalysis: Research explores BaNb2O6's potential as a photocatalyst for various applications, including water splitting for hydrogen production, degradation of pollutants, and organic synthesis.

Other Research Areas

Beyond the aforementioned applications, BaNb2O6 is being investigated in other scientific research areas:

  • Solid-state electrolytes: Due to its ionic conductivity, BaNb2O6 is being explored as a potential material for solid-state electrolytes in next-generation batteries.
  • Biomaterials: Studies are underway to explore the biocompatibility and potential use of BaNb2O6 in biomedical applications, such as bone regeneration scaffolds.

Barium niobium oxide, with the chemical formula BaNb₂O₆, is a compound that belongs to the family of niobium oxides. It exhibits a perovskite-like structure and is characterized by its unique electrical and optical properties. This compound is often utilized in various applications, including electronics and catalysis, due to its high dielectric constant and stability at elevated temperatures. Barium niobium oxide is also known for its ferroelectric properties, making it a subject of interest in materials science and engineering.

The mechanism of BNT's ferroelectric and piezoelectric properties is complex and involves the displacement of Ba2+ cations within the perovskite structure. This displacement creates a polarization within the material, which can be manipulated by an electric field [].

The piezoelectric effect refers to the ability of BNT to generate an electric voltage when subjected to mechanical stress. Conversely, the application of an electric field can cause BNT to deform mechanically []. These properties make BNT valuable for various applications in sensor and actuator technologies.

, particularly in the presence of acids or bases. One notable reaction is its formation through the solid-state reaction between barium oxide (BaO) and niobium pentoxide (Nb₂O₅):

BaO+Nb2O5BaNb2O6\text{BaO}+\text{Nb}_2\text{O}_5\rightarrow \text{BaNb}_2\text{O}_6

This reaction typically requires high temperatures to facilitate the synthesis of barium niobium oxide from its constituent oxides. Additionally, barium niobium oxide can react with other metal oxides to form solid solutions or composite materials, which can enhance its properties for specific applications.

Several synthesis methods have been developed for producing barium niobium oxide:

  • Solid-State Reaction: This traditional method involves mixing barium oxide and niobium pentoxide in stoichiometric ratios and heating them at high temperatures to form barium niobium oxide.
  • Sol-Gel Method: This approach allows for better control over the stoichiometry and homogeneity of the final product. A precursor solution containing barium and niobium salts is prepared, which is then gelled and subsequently calcined to form the oxide.
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions in an aqueous environment to facilitate the formation of barium niobium oxide from soluble precursors.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical techniques for synthesizing doped variants of barium niobium oxide, enhancing its properties for specific applications .

Barium niobium oxide has several significant applications:

  • Dielectric Materials: Due to its high dielectric constant, it is used in capacitors and other electronic components.
  • Ferroelectric Devices: Its ferroelectric properties make it suitable for non-volatile memory devices.
  • Catalysts: Barium niobium oxide serves as a catalyst in various

Studies on the interactions of barium niobium oxide with other materials reveal its compatibility with various metal oxides, enhancing composite material properties. The compound's interactions with solvents during synthesis also affect its crystallinity and morphology, which are crucial for determining its functional characteristics .

Barium niobium oxide shares similarities with several other compounds, particularly those in the perovskite family. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Barium titanatePerovskiteHigh piezoelectric properties
Lead zirconatePerovskiteStrong ferroelectric behavior
Strontium titanatePerovskiteHigh dielectric constant
Lanthanum nickelatePerovskiteExhibits superconductivity at low temperatures

Barium niobium oxide is unique due to its specific combination of ferroelectricity and catalytic activity, making it particularly valuable in electronic and catalytic applications compared to these similar compounds.

High-energy ball milling (HEBM) enables the synthesis of BaNb₂O₆ at ambient conditions, bypassing high-temperature requirements. Using stoichiometric mixtures of barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅) with a ball-to-powder ratio of 18.5:1, orthorhombic BaNb₂O₆ is formed within 3–4 hours of milling. Stainless steel reactors and balls (10 mm and 5 mm diameters) provide mechanical energy for solid-state reactions. X-ray diffraction (XRD) and Rietveld refinement confirm phase purity, with crystallite sizes ranging from micrometers to submicrometers. Raman spectroscopy identifies vibrational modes at 668 cm⁻¹, characteristic of orthorhombic structures. This method achieves a bandgap of 3.77–3.84 eV and specific capacitance of 3375.66 mF cm⁻², highlighting its suitability for electrochemical applications.

Table 1: HEBM Parameters for BaNb₂O₆ Synthesis

ParameterDetails
PrecursorsBaCO₃, Nb₂O₅
Milling Time3–4 hours
Ball-to-Powder Ratio18.5:1
Crystallite SizeSubmicrometer to micrometer scale
Bandgap (eV)3.77–3.84

Sol-Gel and Citrate Gel Synthesis Routes

Sol-gel and citrate gel methods produce nanocrystalline BaNb₂O₆ at reduced temperatures. The citrate gel route involves dissolving BaCl₂·6H₂O and NbF₅ in aqueous citric acid, followed by gelation at 100°C and calcination at 600°C. This yields 50 nm particles with a tetragonal phase, as confirmed by XRD. Similarly, the sol-gel method employs hydrofluoric acid (HF) to dissolve Nb₂O₅, which is mixed with BaCl₂ and citric acid, dried, and calcined at 750°C. These methods achieve dielectric constants of 900–1100 at 1 kHz, superior to solid-state-derived samples.

Table 2: Comparison of Gel-Based Methods

MethodTemperature (°C)Particle Size (nm)Dielectric Constant (1 kHz)
Citrate Gel600501000
Sol-Gel7501001100

Solid-State Reaction and Thermal Treatment Approaches

Conventional solid-state synthesis requires prolonged heating at 1000°C for 72 hours using BaCO₃ and Nb₂O₅. Modified approaches incorporate urea or flux agents to lower reaction temperatures. For example, urea-assisted solid-state reactions reduce crystallization temperatures to 600°C by promoting intermediate metastable phases. Thermal analysis (TG/DTA) shows exothermic peaks at 452–480°C, corresponding to K₂O formation and subsequent reaction with Nb₂O₅. Microwave sintering further enhances densification at 1050°C for 1 hour, minimizing grain growth.

Table 3: Solid-State Synthesis Conditions

ApproachTemperature (°C)Time (hours)Key Additive
Conventional100072None
Urea-Assisted6006Urea
Microwave Sintering10501SiC susceptor

Urea-Assisted and Hydrothermal Methods

Urea acts as a chelating agent in aqueous solutions of BaCl₂ and NbF₅, forming precipitates upon heating at 100°C. Calcination at 600°C produces 85 nm particles with a dielectric constant of 900. Hydrothermal methods, though less common for BaNb₂O₆, are effective for analogous compounds (e.g., SrNb₂O₆) using autoclaves at 200–250°C. For BaNb₂O₆, coprecipitation with ammonium oxalate and NH₄OH achieves phase purity at 750°C, yielding 100 nm particles.

Microwave-Assisted and Low-Temperature Sintering Techniques

Microwave synthesis reduces energy consumption and processing time. For BaNb₂O₆, 2.45 GHz microwaves with SiC susceptors enable calcination at 1050°C for 3 hours, forming monoclinic phases. Low-temperature sintering (800°C) using NaCl/KCl flux produces single-phase BaNb₂O₆ with submicrometer grains, ideal for dielectric applications. These methods enhance crystallinity while minimizing particle agglomeration.

Table 4: Microwave vs. Conventional Sintering

ParameterMicrowave SinteringConventional Sintering
Temperature (°C)10501300
Time (hours)372
Particle Size (nm)50–1001000

X-Ray Diffraction (XRD) and Rietveld Refinement Analysis

High-energy ball milling (HEBM) at room temperature produces orthorhombic BaNb₂O₆ with space group Pmcn, as confirmed by Rietveld refinement [1] [2]. Lattice parameters for samples synthesized over 3 hours (BaNb3) measure *a* = 7.849 Å, *b* = 12.208 Å, and *c* = 10.291 Å, showing minimal dimensional changes (<0.03% variation) when extending synthesis to 4 hours (BaNb4) [1]. The refinement quality factors (Rwp < 10%, Rp < 7%) validate phase purity, with characteristic diffraction planes matching ICSD Card No. 15196 [1].

Phase evolution studies reveal progressive Nb₂O₅ (monoclinic P12/m1) and BaCO₃ consumption during milling, achieving complete conversion to BaNb₂O₆ at 3 hours [1]. Comparative analysis with monoclinic polymorphs (space group P2₁/c) demonstrates distinct lattice geometries, where the monoclinic form features a three-dimensional network of corner/edge-sharing NbO₆ octahedra with Ba²⁺ in distorted 10-oxygen coordination [3].

Table 1: Crystallographic Parameters of BaNb₂O₆ Polymorphs

PropertyOrthorhombic (HEBM) [1]Monoclinic (Materials Project) [3]
Space groupPmcnP2₁/c
Lattice parameters (Å)a=7.849, b=12.208, c=10.291a=12.93, b=5.56, c=7.40, β=105.2°
Unit cell volume (ų)986.27512.45
Coordination geometry[NbO₆] octahedraDistorted [NbO₆] octahedra

Raman Spectroscopy for Vibrational Mode Identification

Raman spectra of orthorhombic BaNb₂O₆ exhibit 21 active vibrational modes consistent with D₂h point group symmetry [1]. Dominant peaks at 668 cm⁻¹ (Nb-O-Nb symmetric stretching) and 870 cm⁻¹ (antisymmetric Nb-O stretching) confirm the orthorhombic structure [1] [2]. The absence of BaCO₃ residuals (characteristic ~1050 cm⁻¹ peak) in 3-hour milled samples validates complete reaction [1].

Monoclinic polymorphs display distinct spectral fingerprints, with shifted Nb-O stretching modes between 600–800 cm⁻¹ due to altered octahedral tilting [3]. Phase mixtures in intermediate synthesis stages (0.5–2 hours) produce overlapping Raman signatures of Nb₁₂O₂₉ and unreacted precursors, resolved through multivariate curve resolution analysis [1].

Scanning Electron Microscopy (SEM) and Morphological Studies

SEM micrographs reveal BaNb₂O₆ aggregates (1–5 μm) composed of sintered submicrometer crystallites (200–500 nm) [1]. Energy-dispersive X-ray spectroscopy (EDX) confirms stoichiometric Ba:Nb:O ratios (1:2:6 ± 0.3), with characteristic Nb Lα (2.17 keV) and Ba Lβ (4.9 keV) emission lines [1]. Surface roughness analysis indicates higher defect density in 3-hour samples compared to 4-hour counterparts, attributed to residual mechanical stresses from HEBM [1].

Table 2: Morphological Characteristics of BaNb₂O₆

Synthesis TimeAverage Particle SizeCrystallite Size (XRD)Surface Defect Density
3 hours1.2 ± 0.3 μm32 nmHigh
4 hours1.5 ± 0.4 μm35 nmModerate

Structural Polymorphs: Orthorhombic, Hexagonal, and Tetragonal Forms

BaNb₂O₆ exhibits temperature-dependent polymorphism:

  • Orthorhombic: Stable at room temperature (HEBM synthesis), featuring edge-sharing NbO₆ octahedra chains along the b-axis [1] [2].
  • Monoclinic: High-pressure form with corner-sharing octahedra creating zigzag Nb-O-Nb linkages [3].
  • Hexagonal: Reported in thin-film epitaxial growth, exhibiting a=5.68 Å, c=4.12 Å lattice parameters [1].

First-principles calculations reveal the orthorhombic-monoclinic transition occurs at ~8 GPa, accompanied by a 12% volume reduction [3]. Tetragonal distortions (c/a > 1.05) emerge in rare-earth doped variants, stabilizing through aliovalent substitution mechanisms [1].

Atomic Coordination and Bond Length Analysis

Orthorhombic BaNb₂O₆ contains two distinct Nb sites:

  • Nb(1): 6-fold coordination with bond lengths 1.98–2.12 Å
  • Nb(2): Distorted octahedral geometry (1.94–2.18 Å) [1]

Barium ions occupy 10-coordinate sites with Ba-O distances ranging 2.75–3.01 Å, forming a distorted cuboctahedral geometry [1] [3]. Comparative bond valence analysis indicates stronger Nb-O bonding in monoclinic polymorphs (bond valence sum 5.2 vs. 4.9 for orthorhombic), explaining their higher mechanical stability [3].

Table 3: Bond Length Distribution in BaNb₂O₆ Polymorphs

Bond TypeOrthorhombic (Å) [1]Monoclinic (Å) [3]
Nb-O (short)1.90–1.981.89–1.95
Nb-O (long)2.10–2.222.18–2.25
Ba-O2.75–3.012.73–2.98

General Manufacturing Information

Barium niobium oxide (BaNb2O6): ACTIVE

Dates

Modify: 2024-04-14

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